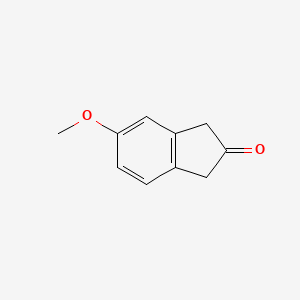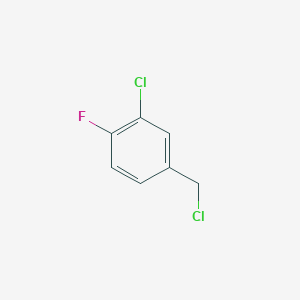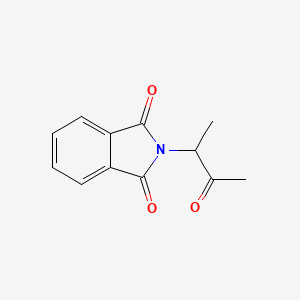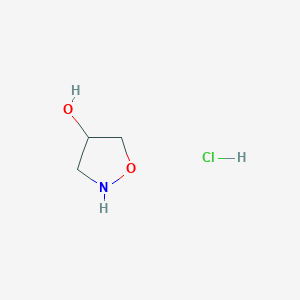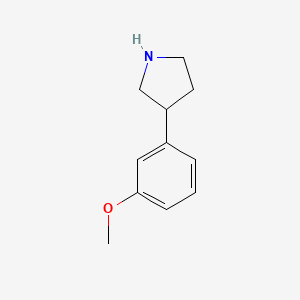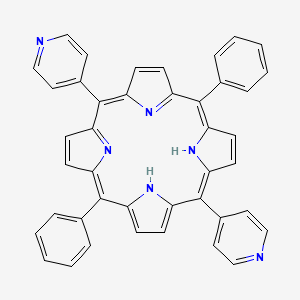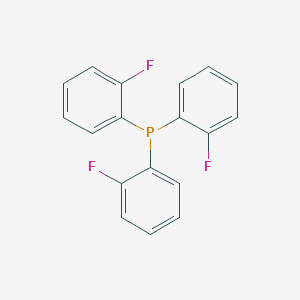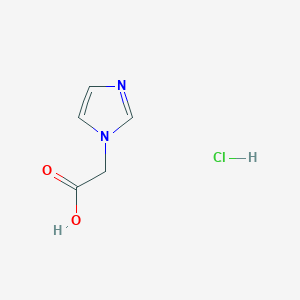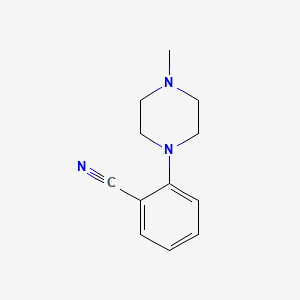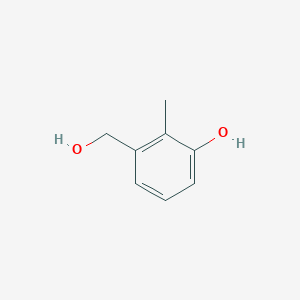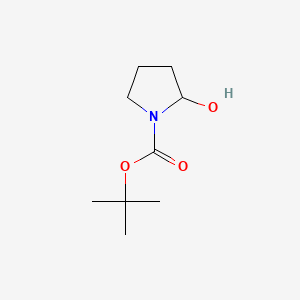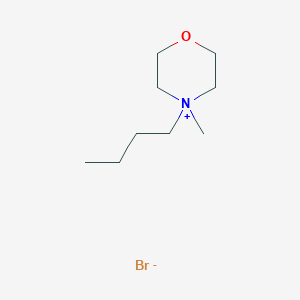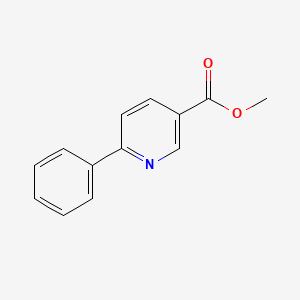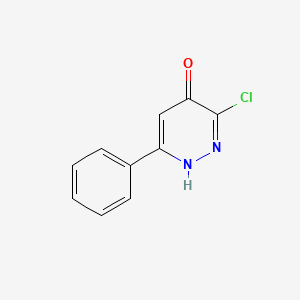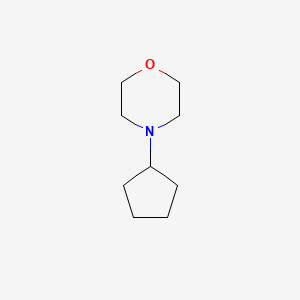
4-Cyclopentylmorpholine
概要
説明
- 4-Cyclopentylmorpholine is an organic compound with the chemical formula C<sub>9</sub>H<sub>17</sub>NO .
- It is a colorless liquid with an amine-like odor.
- Soluble in many organic solvents at room temperature, but insoluble in water.
- Good stability and low volatility.
- Used as a solvent in organic synthesis, for catalyst preparation, and to study organic compound reactions and catalyst activity.
Synthesis Analysis
- Prepared by reacting cyclopentanone and sodium quinolate in an appropriate solvent.
- Safe operation in a chemical laboratory is essential.
Molecular Structure Analysis
- Molecular formula: C<sub>9</sub>H<sub>17</sub>NO .
- Average mass: 155.237 Da .
- Monoisotopic mass: 155.131012 Da .
Chemical Reactions Analysis
- 4-Cyclopentylmorpholine acts as an agonist of mu and kappa opioid receptors.
- Morphine-6-glucuronide is responsible for approximately 85% of the response observed by morphine administration.
Physical And Chemical Properties Analysis
- Soluble in organic solvents, insoluble in water.
- Stable and low volatility.
科学的研究の応用
Synthesis and Antimicrobial Activity : 4-Cyclopentylmorpholine derivatives have been explored for their antimicrobial properties. A study focused on synthesizing these derivatives for increased microbial intracellular concentration and decreased microbial resistance, indicating potential applications in the development of new antimicrobial agents (D. Kardile & N. Kalyane, 2010).
Antitumor and Anticancer Research : This compound has been investigated for its antitumor mechanisms and applications. For instance, a study involving the synthesis of a hydrophilic prodrug showed promising antitumor activity in animal models, suggesting potential for clinical trials in cancer treatment (Li-Chen Chou et al., 2010). Additionally, another research demonstrated the use of morpholine derivatives in the study of histone deacetylase inhibitors for cellular imaging, which is crucial in cancer research (Cassandra L. Fleming et al., 2015).
Physicochemical Properties and Biodegradability : Studies have been conducted on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids, examining their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for understanding the environmental impact and safety of these compounds (J. Pernak et al., 2011).
Pharmacological and Toxicological Screening : Morpholine derivatives have been evaluated for their potential as multi-action therapeutic agents, showing inhibitory effects on various enzymes and antimicrobial activities. This research is crucial for the development of new drugs for inflammatory diseases and other medical conditions (N. O. Can et al., 2017).
Neuroprotective Activity : The neuroprotective activity of morpholine derivatives has been evaluated, particularly in the context of traumatic brain injury. This research is vital for developing new treatments for neurological disorders (V. Prikhodko et al., 2021).
Safety And Hazards
- Irritating; avoid contact with eyes, skin, and respiratory tract.
- Store in a closed container away from fire sources and oxidants.
- Follow appropriate safety measures during use or storage.
将来の方向性
- Research on its applications, potential derivatives, and optimization for specific uses.
特性
IUPAC Name |
4-cyclopentylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGOPRYLPXKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540515 | |
| Record name | 4-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylmorpholine | |
CAS RN |
39198-78-2 | |
| Record name | 4-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

